molecular formula C20H21ClN4O2 B6922340 N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide

Cat. No.: B6922340
M. Wt: 384.9 g/mol
InChI Key: ORDRBYZERLBIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a pyrido[1,2-a]pyrimidinone moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-2-10-24(14-19(26)23-16-8-6-15(21)7-9-16)13-17-12-20(27)25-11-4-3-5-18(25)22-17/h3-9,11-12H,2,10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDRBYZERLBIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=O)N2C=CC=CC2=N1)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the chlorophenyl group and the acetamide linkage. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it could bind to a receptor and block its activity, thereby modulating signal transduction pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-[(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl]-1,1-biphenyl-2-sulfonamide
  • Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate

Uniqueness

N-(4-chlorophenyl)-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl-propylamino]acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a pyrido[1,2-a]pyrimidinone moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.